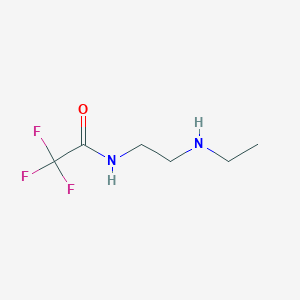

n-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide

Übersicht

Beschreibung

The compound "n-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide" is a chemical entity that can be synthesized from ethylamino precursors and trifluoroacetic acid derivatives. The interest in such compounds is due to their potential applications, which include antimicrobial activity. The synthesis of related trifluoroacetamides has been explored in various studies, indicating the versatility and reactivity of these compounds in chemical synthesis and potential pharmaceutical applications .

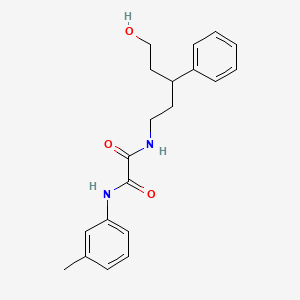

Synthesis Analysis

The synthesis of trifluoroacetamide derivatives can be achieved through palladium-catalyzed reactions. For instance, the reaction of ethyl 3-(o-trifluoroacetamidoaryl)-1-propargylic carbonates with primary or secondary amines in the presence of palladium catalysts and carbon monoxide can provide access to free-NH indole 2-acetamides . This method demonstrates the potential for creating a variety of acetamide derivatives, including those with an ethylaminoethyl group, by altering the starting materials and reaction conditions.

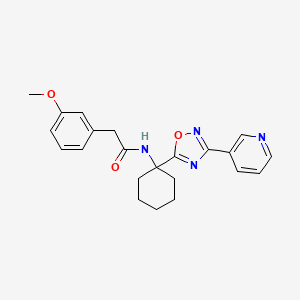

Molecular Structure Analysis

While the specific molecular structure analysis of "this compound" is not detailed in the provided papers, the general structure of trifluoroacetamides is characterized by the presence of a trifluoromethyl group attached to an amide nitrogen. This structural motif is known to impart unique electronic and steric properties to the molecule, which can influence its reactivity and interaction with biological targets .

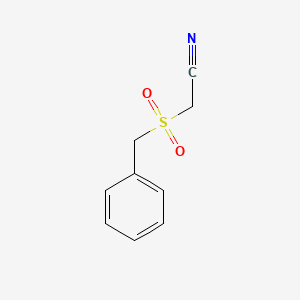

Chemical Reactions Analysis

Trifluoroacetamides can participate in various chemical reactions due to their amide functionality and the presence of the electron-withdrawing trifluoromethyl group. The synthesis of N-(Indolyl)trifluoroacetamides, for example, involves the reaction of aminoindoles with ethyl ester of trifluoroacetic acid, showcasing the reactivity of the trifluoroacetamide group in nucleophilic substitution reactions . Such reactions are essential for the construction of complex molecules with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoroacetamides are influenced by the trifluoromethyl group, which is highly electronegative and can affect the acidity of the amide hydrogen, the lipophilicity of the compound, and its overall molecular stability. The presence of the ethylaminoethyl group would likely contribute to the basicity of the molecule and could affect its solubility in organic solvents. The antimicrobial activity screening of related compounds suggests that these properties can be fine-tuned to enhance biological activity . Additionally, the synthesis of α-N-ethylamino acids and their derivatives, starting from α-amino acids using hexafluoroacetone, indicates the potential for creating a wide range of derivatives with varying properties .

Wissenschaftliche Forschungsanwendungen

Interactions with Biological Systems

Ethyl Glucuronide as a Biomarker :Ethyl glucuronide (EtG) is a minor alcohol metabolite proposed as a stable marker in hair for detecting and quantifying alcohol consumption over extended periods. Its quantification in hair is useful for objective detection of alcohol consumption, but results interpretation requires careful consideration due to influences like hair treatment, gender, and health conditions (Crunelle et al., 2014). The role of EtG in hair, including its relation to various pathologies and reference cut-offs, is a subject of ongoing research (Triolo et al., 2022).

Toxicology of Acetamide Derivatives :The toxicology of acetamide and its derivatives, including N,N-dimethylacetamide and formamide, has been extensively reviewed. These compounds show commercial importance, and the biological responses to exposure vary among these chemicals, necessitating a careful review of the data for each chemical separately (Kennedy, 2001).

Environmental Interactions

Degradation of Polyfluoroalkyl Chemicals :The environmental degradation of polyfluoroalkyl chemicals, a category that includes substances like N-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide, has been a subject of interest. These chemicals are subject to microbial degradation, leading to the formation of perfluoroalkyl acids. The review discusses the biodegradability of these compounds, defluorination potential, and environmental fate (Liu & Avendaño, 2013).

Solubility and Phase Behavior of Ionic Liquids with Various Solutes :The solubility and phase behavior of ionic liquids, potentially including fluoroacetamide derivatives, have been studied for their potential applications. These properties are crucial for environmental applications like solvent extraction processes and have implications for the environmental fate of these chemicals (Visak et al., 2014).

Eigenschaften

IUPAC Name |

N-[2-(ethylamino)ethyl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3N2O/c1-2-10-3-4-11-5(12)6(7,8)9/h10H,2-4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHHYXGDXGMSFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCNC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2508735.png)

![5-[(2-Fluorophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine](/img/structure/B2508736.png)

![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2508737.png)

![2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2508739.png)

![4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid](/img/structure/B2508741.png)

![(E)-4-(Dimethylamino)-N-[(1-ethoxycyclopentyl)methyl]but-2-enamide](/img/structure/B2508744.png)

![3'-Nitro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B2508745.png)

![5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2508748.png)

![(2,6-Dimethylmorpholino)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2508753.png)

![N-(2-fluorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2508755.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B2508756.png)